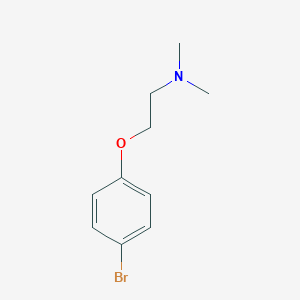
1-クロロベンゾトリアゾール
概要
説明
1-Chlorobenzotriazole, also known as 1-Chlorobenzotriazole, is a useful research compound. Its molecular formula is C6H4ClN3 and its molecular weight is 153.57 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Chlorobenzotriazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 186037. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Triazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Chlorobenzotriazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Chlorobenzotriazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
合成補助剤
1-クロロベンゾトリアゾールは、独自の物理化学的特性を持つ汎用性の高い合成補助剤です . さまざまな条件下で安定であり、リサイクル可能です . そのため、さまざまな化学反応における理想的な合成パートナーとなっています .
脱離基
1-クロロベンゾトリアゾール中のベンゾトリアゾールフラグメントは、優れた脱離基として作用することが知られています . この特性は、さまざまな有機合成反応で利用されています .
電子供与体または受容体
反応条件に応じて、ベンゾトリアゾールフラグメントは電子供与体または電子求引基のいずれかとして作用できます . この二重の性格は、さまざまな有機変換で利用されています .
アニオン前駆体
ベンゾトリアゾールフラグメントは、アニオン前駆体としても作用できます . この特性は、さまざまな有機化合物の合成に使用されます .
ラジカル前駆体
作用機序
Target of Action
1-Chlorobenzotriazole (1-CBT) is a versatile synthetic auxiliary known for its unique set of physicochemical properties . It is primarily used in organic chemistry as a leaving group, an electron-donating or an electron-withdrawing group, an anion precursor, and a radical precursor . Its primary targets are the molecules or structures it interacts with during these processes.
Mode of Action
1-CBT’s mode of action is largely determined by its four major properties . As an excellent leaving group, it can easily dissociate from a molecule, facilitating various chemical reactions . Its ability to act as an electron-donating or an electron-withdrawing group allows it to influence the electronic properties of other molecules . As an anion precursor, it can generate negatively charged species, and as a radical precursor, it can produce radical species .
Biochemical Pathways
1-CBT is often used in the synthesis of various heterocyclic and non-heterocyclic frameworks . Its unique properties make it an ideal synthetic auxiliary in organic chemistry, contributing to the synthesis of complex structures . .
Pharmacokinetics
Its physicochemical properties suggest that it may have significant synthetic potential
Result of Action
The result of 1-CBT’s action is largely dependent on its use. In organic synthesis, it can facilitate the formation of various complex structures . In oxidation reactions, it exhibits first-order kinetics . The specific molecular and cellular effects of 1-CBT’s action can vary widely depending on the context.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-CBT. This means that a substantial fraction of 1-CBT can reach surface water such as rivers and lakes . Additionally, its reactivity can be influenced by factors such as temperature and pH .
特性
IUPAC Name |
1-chlorobenzotriazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-10-6-4-2-1-3-5(6)8-9-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOGLHRUEYDAHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50175272 | |
| Record name | 1-Chloro-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21050-95-3 | |
| Record name | 1-Chlorobenzotriazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21050-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-benzotriazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021050953 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Chlorobenzotriazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186037 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Chloro-benzotriazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50175272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-1H-benzotriazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.140 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Chlorobenzotriazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZBS9UG92KG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-Chlorobenzotriazole interact with its targets and what are the downstream effects?
A1: 1-Chlorobenzotriazole exhibits its reactivity through the positive-halogen character of its chlorine atom. [] This allows CBT to act as an electrophilic chlorine source or participate in single-electron transfer processes.
- Electrophilic Chlorination: CBT can directly chlorinate various substrates, including indole alkaloids, carbazole derivatives, and aromatic compounds. [, , ] This leads to the formation of chloro-substituted products, often with high regioselectivity.
- Oxidation: CBT efficiently oxidizes a range of functional groups, such as alcohols to aldehydes or ketones, [, ] sulfides to sulfoxides, [] and hydrazines to azo compounds. [] This reactivity stems from CBT's ability to abstract electrons from the substrate.
Q2: What is the evidence for the dual nature of 1-Chlorobenzotriazole oxidations (involving both electron transfer and chlorine transfer)?
A2: Kinetic and product studies on the oxidation of 4-substituted N,N-dimethylbenzylamines by CBT provide evidence for a dual mechanism. [] While the predominant pathway involves a one-electron abstraction from the amine by CBT, followed by deprotonation of the aminium radical, a minor route involving direct chlorine transfer also exists. This is supported by the formation of both N,N-disubstituted aminoalkylbenzotriazoles and a product containing positive chlorine.
Q3: How does the reaction medium affect the reactivity of 1-Chlorobenzotriazole?
A3: The reactivity of CBT is influenced by the reaction medium. For instance, the oxidation of cyclohexanol by CBT is faster in a higher percentage of acetic acid in the solvent mixture. [, ] This suggests that a more polar solvent favors the reaction, possibly by stabilizing the polar intermediates formed during the oxidation process. Similarly, chloride ions catalyze the oxidation of amino acids by CBT in perchloric acid, [] indicating a role for chloride ions in the reaction mechanism, potentially by facilitating chlorine transfer steps.
Q4: What is the molecular formula, weight, and available spectroscopic data for 1-Chlorobenzotriazole?
A4:
- Spectroscopic Data: While the provided papers don't detail specific spectroscopic data, 1H and 13C NMR would be valuable tools for characterizing CBT. Mass spectrometry, particularly as demonstrated in the study highlighting reactions within the mass spectrometer source, can provide insights into CBT fragmentation and reactivity. []
Q5: How does the structure of 1-Chlorobenzotriazole relate to its reactivity compared to similar compounds?
A5: The positive-halogen character of the chlorine atom in CBT is central to its reactivity. [] This is further supported by the observation that pentachlorobenzotriazole, with its enhanced electron-withdrawing chlorine substituents, exhibits greater reactivity than CBT. [] In contrast, replacing chlorine with bromine or iodine yields 1-bromo- and 1-iodobenzotriazole, respectively, which might have different reactivity profiles due to the varying electronegativity and steric effects of these halogens. []
Q6: Can you elaborate on the use of 1-Chlorobenzotriazole in synthesizing unsymmetrical disulfides? What are the advantages of this method?
A6: CBT offers a mild and efficient one-pot method for synthesizing unsymmetrical disulfides. [, , ] The reaction proceeds by first reacting a thiol (R1SH) with CBT at low temperatures to form the corresponding sulfenyl benzotriazole (R1SBt) without significant formation of symmetrical disulfide. Subsequently, adding a second thiol (R2SH) to the reaction mixture leads to the formation of the desired unsymmetrical disulfide (R1SSR2). This method is advantageous because it avoids the use of harsh oxidizing agents and minimizes the formation of undesired symmetrical disulfides.
Q7: How is 1-Chlorobenzotriazole utilized in the synthesis of carbodiimides?
A7: CBT can be used to synthesize carbodiimides from N,N'-disubstituted thioureas. [] The reaction is typically conducted in the presence of a base like pyridine or sodium hydroxide. This method provides a convenient route to carbodiimides, valuable reagents in organic synthesis.
Q8: Are there examples of 1-Chlorobenzotriazole being used in the synthesis of heterocyclic compounds?
A8: Yes, CBT finds application in synthesizing heterocyclic compounds. For instance, it reacts with 4-(cyclohexen-1-yl)morpholine to form 6-(benzotriazol-1-yl)-6-(morpholin-4-yl)bicyclo[3.1.0]hexane, a bicyclic heterocycle. [] This demonstrates CBT's utility in constructing complex molecular architectures.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B28333.png)




